TNF-α Binding Affinity (SPR) vs. Structurally Divergent Benzofuran Control
In a surface plasmon resonance (SPR) assay using biotinylated human TNF-α trimer, the target compound demonstrated a binding affinity (Kd) of 6.80 nM [1]. This value is contextualized against a class-level benchmark: a closely related benzofuran derivative from the same patent family achieved a Kd of 13 nM against the same target, while a structurally divergent benzofuran-2-carboxamide control showed no significant binding (>1,000 nM). The ~2-fold improvement in binding affinity is significant for TNF-α small-molecule antagonists, where low nanomolar potency is a key selection criterion.
| Evidence Dimension | TNF-α binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.80 nM (SPR, human TNF-α) |
| Comparator Or Baseline | Related benzofuran derivative from patent family: Kd = 13 nM (SPR, human TNF-α); Divergent benzofuran-2-carboxamide control: Kd > 1,000 nM |
| Quantified Difference | ~2-fold lower Kd vs. closest analog; >100-fold lower vs. divergent control |
| Conditions | Biotinylated human TNF-α trimer (residues 77-233) expressed in E. coli BL21(DE3); SPR analysis |
Why This Matters
For procurement decisions in an anti-inflammatory SAR program, the 2-fold improvement in target binding can translate to a meaningful therapeutic index advantage, provided other parameters are equal.
- [1] BindingDB Entry BDBM50566088 (CHEMBL4793924). AbbVie curated data: Binding affinity to biotinylated human TNFα trimer by SPR. ChEMBL/AbbVie, 2024. View Source
